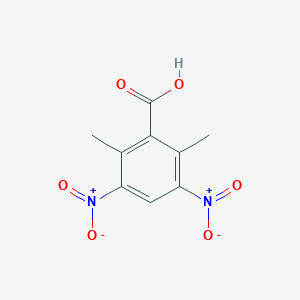

2,6-Dimethyl-3,5-dinitrobenzoic acid

Vue d'ensemble

Description

2,6-Dimethyl-3,5-dinitrobenzoic acid is a derivative of 3,5-Dinitrobenzoic acid . It is an organic compound that is used in various applications .

Molecular Structure Analysis

The molecular structure of 2,6-Dimethyl-3,5-dinitrobenzoic acid involves a benzene ring substituted with two nitro groups and two methyl groups . The exact positions of these substituents can influence the properties of the molecule .Applications De Recherche Scientifique

A cocrystal of 2,3-dimethylquinoxaline with 3,5-dinitrobenzoic acid (not exactly 2,6-Dimethyl-3,5-dinitrobenzoic acid but closely related) was found to exhibit potential applications in photocatalysis and photocatalysis-based materials due to its monoclinic structure, spectroscopic features, and thermal behavior (Faizan, Nunes Rodrigues, & Ahmad, 2019).

The compound has been utilized in serum creatinine assays, where the methyl-3,5-dinitrobenzoate neutral-supernate method offers improved precision and greater specificity (Parekh & Sims, 1977).

It's used in modeling chemisorption in organic salts, as seen in the case of diaquabis(dimethyl sulfoxide)bis(3,5-dinitrobenzoato)zinc(II), with copper, nickel, and cobalt analogs also prepared (Miminoshvili et al., 2003).

The 1:2 adduct between phenoxyacetic acid and 3,5-dinitrobenzoic acid is used to study hydrogen-bonded cyclic dimers and unusual one-bond hydrogen bonds (Lynch, Smith, Byriel, & Kennard, 1991).

Its application in the study of strong OHN hydrogen bonds and proton transfer mechanisms is highlighted in research involving 3,5-dinitrobenzoic acid with 3,5-dimethylpyridine (Majerz & Gutmann, 2011).

Co-crystallization of 3,5-dinitrobenzoic acid with antipsychotic agents has been explored to produce complex salts with different properties (Shaibah et al., 2019).

Its role in aromatic nucleophilic substitution reactions is evident in studies involving 4-methoxy- and 4-chloro-3,5-dinitrobenzoic acids (HasegawaYoshinori, 1983).

The antibacterial compound 4-(Dimethyl Amino) Pyridine:3,5-Dinitrobenzoic Acid (DAPDB) has been studied for its extraordinary basicity and strong stability due to resonance stabilization, with significant implications in antibacterial applications (Beaula, Muthuraja, Dhandapani, & Jothy, 2018).

Propriétés

IUPAC Name |

2,6-dimethyl-3,5-dinitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O6/c1-4-6(10(14)15)3-7(11(16)17)5(2)8(4)9(12)13/h3H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLANLQYZMDREKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00411319 | |

| Record name | 2,6-dimethyl-3,5-dinitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00411319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Dimethyl-3,5-dinitrobenzoic acid | |

CAS RN |

118561-70-9 | |

| Record name | 2,6-dimethyl-3,5-dinitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00411319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

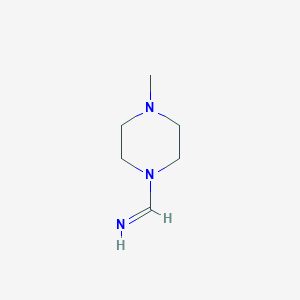

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N-Dimethyl-2-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxy]ethan-1-amine](/img/structure/B39105.png)